molecular formula C15H20O2 B1623693 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone CAS No. 84360-52-1

1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone

Cat. No.: B1623693
CAS No.: 84360-52-1
M. Wt: 232.32 g/mol
InChI Key: HGSNTPSHWYITNG-UHFFFAOYSA-N
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Description

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone is an organic compound characterized by a tetrahydropyran ring substituted with a phenylethanone group

Mechanism of Action

Mode of Action

It is known that the 2h-pyran ring structure, which is a key component of this compound, is a common structural motif in many natural products . This suggests that the compound may interact with its targets in a manner similar to these natural products.

Biochemical Pathways

The 2h-pyran ring structure is known to be involved in various biochemical reactions . The compound may therefore affect similar pathways, leading to downstream effects that could be significant in a biological context.

Pharmacokinetics

The compound’s molecular weight and structure suggest that it may have reasonable bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone typically involves the following steps:

    Formation of the Tetrahydropyran Ring: The tetrahydropyran ring can be synthesized through the oxa-6π-electrocyclization of dienones. This method involves the cyclization of a suitable precursor under acidic or basic conditions.

    Attachment of the Phenylethanone Group: The phenylethanone moiety can be introduced via Friedel-Crafts acylation, where the tetrahydropyran ring is reacted with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Large-scale synthesis would require careful control of reaction conditions, including temperature, pressure, and the use of efficient catalysts.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the tetrahydropyran ring, depending on the conditions and reagents used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., bromine), nucleophiles (e.g., amines, thiols)

Major Products:

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols

    Substitution: Formation of halogenated or nucleophile-substituted derivatives

Scientific Research Applications

1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Comparison with Similar Compounds

    2,2-Dimethyltetrahydro-4H-pyran-4-one: Shares the tetrahydropyran ring but lacks the phenylethanone group.

    2-Phenylethanone: Contains the phenylethanone moiety but lacks the tetrahydropyran ring.

Uniqueness: 1-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone is unique due to the combination of the tetrahydropyran ring and the phenylethanone group, which imparts distinct chemical and physical properties

Properties

IUPAC Name

1-(2,2-dimethyloxan-4-yl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-15(2)11-13(8-9-17-15)14(16)10-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSNTPSHWYITNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)CC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408948
Record name 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84360-52-1
Record name 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-phenylethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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